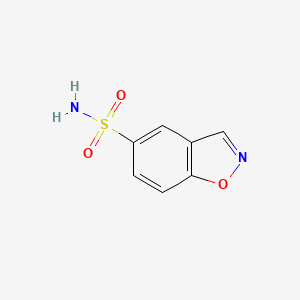

1,2-benzoxazol-5-sulfonamida

Descripción general

Descripción

Benzo[d]isoxazole-5-sulfonic acid amide is a chemical compound with the following structural formula: . It belongs to the isoxazole class of compounds and contains a sulfonamide functional group. The compound’s systematic name is derived from its core structure, which includes a benzo[d]isoxazole ring fused with a sulfonamide moiety.

Synthesis Analysis

The synthesis of Benzo[d]isoxazole-5-sulfonic acid amide involves the modification of the 3-ethyl-benzo[d]isoxazole core by introducing sulfonamide substituents. Researchers have designed and synthesized 26 new compounds based on this core structure. These derivatives exhibit potent binding activities with the BRD4 protein, a key regulator of gene transcription . Crystal structures of some of these compounds in complex with BRD4(1) have been characterized to understand their binding patterns.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de benzoxazol son conocidos por poseer una potente actividad anticancerígena debido a su capacidad para dirigirse a una amplia gama de vías metabólicas y procesos celulares involucrados en la patología del cáncer. Funcionan al dirigirse a varias enzimas o proteínas como las topoisomerasas del ADN, las quinasas de proteínas, las desacetilasas de histonas, las ciclooxigenasas y las colinesterasas que están involucradas en la vía de formación y proliferación del cáncer .

Aplicaciones Antifúngicas

Estos compuestos han mostrado actividad antifúngica comparable a los medicamentos estándar como el voriconazol contra organismos como Aspergillus niger. Esto sugiere su posible uso en el desarrollo de nuevos tratamientos antifúngicos .

Combatiente de la Resistencia a los Antibióticos

Con el aumento de la resistencia a los antibióticos, particularmente en enfermedades como la tuberculosis (MDR-TB), existe una demanda para el desarrollo de nuevos fármacos de quimioterapia potenciales. Se ha informado que las sulfonamidas a base de benzoxazol son candidatos prometedores en este campo .

Mecanismo De Acción

Target of Action

1,2-Benzoxazole-5-sulfonamide, also known as Benzo[d]isoxazole-5-sulfonic acid amide, is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with its targets leads to changes in the biological activity of the target cells.

Biochemical Pathways

1,2-Benzoxazole-5-sulfonamide, through its interaction with its targets, can affect various biochemical pathways. Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . These activities suggest that the compound can affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The lipophilic nature of benzoxazoles allows hydrophobic interaction with target proteins , which could influence its bioavailability

Result of Action

The molecular and cellular effects of 1,2-Benzoxazole-5-sulfonamide’s action are dependent on its interaction with its targets and the biochemical pathways it affects. For instance, benzoxazole derivatives have been found to have potent anticancer activity , suggesting that they may induce cell death in cancer cells or inhibit their proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Benzoxazole-5-sulfonamide. For instance, the presence of the compound in various environmental matrices due to its high resistance to biodegradation may lead to long residence times in both water and soil matrices This could potentially affect the compound’s bioavailability and efficacy

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Benzo[d]isoxazole-5-sulfonic acid amide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind effectively with bromodomain-containing proteins such as BRD4, which are involved in the regulation of gene transcription . The interaction between Benzo[d]isoxazole-5-sulfonic acid amide and BRD4 inhibits the expression of key oncogenes, thereby demonstrating its potential as a therapeutic agent in cancer treatment .

Cellular Effects

Benzo[d]isoxazole-5-sulfonic acid amide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of cancer cells by blocking the cell cycle at the G0/G1 phase and inducing apoptosis . Additionally, Benzo[d]isoxazole-5-sulfonic acid amide affects the expression levels of oncogenes such as c-Myc and CDK6, further highlighting its impact on cellular function .

Molecular Mechanism

The molecular mechanism of Benzo[d]isoxazole-5-sulfonic acid amide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the bromodomains of BRD4, Benzo[d]isoxazole-5-sulfonic acid amide displaces BRD4 from chromatin, thereby inhibiting the transcription of key oncogenes . This mechanism of action underscores its potential as a targeted therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[d]isoxazole-5-sulfonic acid amide have been observed to change over timeStudies have shown that Benzo[d]isoxazole-5-sulfonic acid amide maintains its inhibitory effects on gene expression and cell proliferation over extended periods, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of Benzo[d]isoxazole-5-sulfonic acid amide vary with different dosages in animal models. At lower doses, the compound effectively inhibits the proliferation of cancer cells without causing significant toxicity . At higher doses, Benzo[d]isoxazole-5-sulfonic acid amide may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use .

Transport and Distribution

Within cells and tissues, Benzo[d]isoxazole-5-sulfonic acid amide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical factors in its therapeutic efficacy .

Subcellular Localization

The subcellular localization of Benzo[d]isoxazole-5-sulfonic acid amide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .

Propiedades

IUPAC Name |

1,2-benzoxazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSJXGOSPJYLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

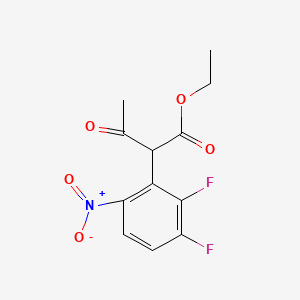

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)

![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)